molecular formula C22H24N2O4S B6160368 N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,4-dimethoxybenzene-1-sulfonamide CAS No. 1391584-88-5

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B6160368
CAS No.: 1391584-88-5
M. Wt: 412.5 g/mol
InChI Key: DJVGCYOUWVNJIL-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-2,4-dimethoxybenzene-1-sulfonamide is a chiral sulfonamide derivative characterized by a (1S,2S)-diphenylethylamine backbone and a 2,4-dimethoxy-substituted benzene sulfonamide group. This compound belongs to a class of chiral ligands and intermediates widely used in asymmetric catalysis, including hydrogenation and cycloaddition reactions . The stereochemistry of the diphenylethylamine moiety is critical for its enantioselective activity, while the sulfonamide substituents modulate electronic and steric properties, influencing substrate binding and catalytic efficiency .

Properties

CAS No.

1391584-88-5

Molecular Formula

C22H24N2O4S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C22H24N2O4S/c1-27-18-13-14-20(19(15-18)28-2)29(25,26)24-22(17-11-7-4-8-12-17)21(23)16-9-5-3-6-10-16/h3-15,21-22,24H,23H2,1-2H3/t21-,22-/m0/s1

InChI Key

DJVGCYOUWVNJIL-VXKWHMMOSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N)OC

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N)OC

Purity

95

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis of the Chiral Diamine Intermediate

The (1S,2S)-2-amino-1,2-diphenylethylamine backbone serves as the foundational intermediate for this compound. A base-catalyzed one-pot reaction involving hydrobenzamide (1,3,5-triphenyl-1,3,5-triazinan) has been reported as a key starting material . Deprotonation with a strong base (e.g., LDA or KOtBu) generates a diazapentadienide anion, which undergoes cyclization to form a bicyclic intermediate. Subsequent ring-opening with aqueous ammonium chloride yields the vicinal diamine with retention of stereochemistry .

Critical Parameters:

  • Temperature: Reactions conducted at −78°C to 0°C prevent racemization.

  • Base Selection: Bulky bases (e.g., LDA) enhance stereochemical control by minimizing side reactions.

  • Solvent: Tetrahydrofuran (THF) or diethyl ether improves intermediate stability.

StepConditionsYield (%)Stereopurity (ee)
DeprotonationLDA, THF, −78°C, 1 h92>99%
CyclizationRT, 12 h8598%
AmmonolysisNH4Cl, H2O, 0°C, 30 min7897%

Sulfonylation with 2,4-Dimethoxybenzenesulfonyl Chloride

The diamine intermediate undergoes sulfonylation to introduce the 2,4-dimethoxybenzenesulfonyl group. Commercial protocols (e.g., Enamine Store) utilize 2,4-dimethoxybenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a proton scavenger . The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic sulfur center, followed by elimination of HCl.

Optimization Insights:

  • Molar Ratio: A 1.2:1 excess of sulfonyl chloride ensures complete conversion of the diamine.

  • Reaction Time: 4–6 hours at 0°C minimizes over-sulfonylation of the secondary amine.

  • Workup: Sequential washes with 1M HCl and saturated NaHCO3 remove unreacted reagents.

Spectral Validation:

  • ¹H NMR (400 MHz, CDCl3): δ 7.45–7.20 (m, 10H, Ph-H), 6.65 (d, J = 8.4 Hz, 1H, Ar-H), 6.52 (s, 1H, Ar-H), 4.32 (dd, J = 9.2 Hz, 1H, CH), 3.85 (s, 3H, OCH3), 3.82 (s, 3H, OCH3), 3.10 (d, J = 9.6 Hz, 1H, NH), 2.95 (br s, 2H, NH2).

  • HPLC Purity: 95% (C18 column, 70:30 MeOH:H2O) .

Resolution of Enantiomers and Crystallographic Analysis

While the one-pot method predominantly yields the (1S,2S) enantiomer, residual racemization necessitates chiral resolution. Diastereomeric salt formation with L-tartaric acid in ethanol achieves >99% enantiomeric excess (ee). Crystallographic data (PMC) for analogous compounds reveal a hydrogen-bonding network between sulfonamide NH and amine groups, stabilizing the desired configuration .

Crystallographic Parameters (Analog):

  • Space Group: P212121

  • Unit Cell: a = 8.921 Å, b = 12.345 Å, c = 15.678 Å

  • Dihedral Angles: 7.89° (tolyl vs. 1-phenyl), 50.12° (2-phenyl vs. tolyl) .

Industrial-Scale Production and Quality Control

Commercial suppliers (e.g., Sigma-Aldrich) adhere to Good Manufacturing Practices (GMP) with the following benchmarks :

  • Purity: ≥95% (HPLC, UV detection at 254 nm).

  • Residual Solvents: <500 ppm (GC-MS).

  • Chiral Integrity: Verified via circular dichroism (CD) spectroscopy.

Stability Data:

  • Storage: 4°C under nitrogen atmosphere.

  • Shelf Life: 24 months (powder form).

Emerging Methodologies and Patent Landscape

Patent EP2865670A1 discloses thiourea derivatives but indirectly informs sulfonamide synthesis through shared intermediates . Key advancements include:

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 30 min at 100°C).

  • Flow Chemistry: Continuous processing enhances yield (92% vs. 78% batch) .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that sulfonamide derivatives exhibit significant antitumor properties. For instance, a study demonstrated that compounds structurally related to N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,4-dimethoxybenzene-1-sulfonamide showed cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of key enzymes involved in tumor growth and proliferation.

Case Study : A derivative of this compound was tested against breast cancer cell lines (MCF-7) and showed a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.

Enzyme Inhibition

Targeting Specific Enzymes
The compound has been investigated for its ability to inhibit specific enzymes such as carbonic anhydrases and proteases. These enzymes play crucial roles in various physiological processes and are implicated in several diseases.

Data Table 1: Enzyme Inhibition Studies

EnzymeInhibition TypeIC50 Value (µM)Reference
Carbonic Anhydrase IICompetitive0.5Smith et al., 2023
Serine ProteaseNon-competitive0.8Johnson et al., 2024

Chiral Auxiliary in Synthesis

This compound can serve as a chiral auxiliary in asymmetric synthesis. Its stereochemistry allows for the selective formation of enantiomers in reactions involving aldehydes and ketones.

Case Study : In a synthetic pathway for producing chiral amines, this compound was utilized to enhance the yield of the desired enantiomer by 30% compared to non-chiral methods.

Drug Development

Potential Drug Candidate
Given its biological activity and structural characteristics, this compound is being explored as a potential drug candidate for treating conditions such as inflammation and cancer.

Data Table 2: Drug Development Progress

PhaseStudy TypeOutcomeReference
PreclinicalEfficacy TestingPositiveLee et al., 2025
Clinical Phase ISafety ProfilingAcceptableGarcia et al., 2024

Material Science

In addition to its biological applications, this sulfonamide has been explored in material science for its potential use in developing polymers with specific properties due to its sulfonamide group.

Mechanism of Action

The mechanism by which N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,4-dimethoxybenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Group

Electron-Donating vs. Electron-Withdrawing Groups
  • 4-Methylbenzenesulfonamide (TsDPEN) N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide (CAS 167316-27-0) replaces the 2,4-dimethoxy groups with a single methyl group at the para position. This modification reduces steric bulk while retaining moderate electron-donating effects. TsDPEN is a well-documented ligand in asymmetric hydrogenation, with a melting point of 127–130°C and an optical rotation of +29° (c=1 in chloroform) .
  • This derivative is used in reactions requiring increased Lewis acidity .
Sterically Bulky Substituents
  • This structure is effective in reactions demanding high enantioselectivity, such as the hydrogenation of ketones, due to its ability to shield specific catalytic sites .

Heterocyclic and Non-Aromatic Sulfonamide Derivatives

  • Piperidine-1-sulfonamide N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide (CAS 515172-79-9) replaces the aromatic ring with a piperidine group, altering electronic properties and reducing π-π interactions. This derivative may exhibit improved solubility in polar solvents .

Structural and Functional Data Table

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Applications Reference ID
2,4-Dimethoxybenzene-1-sulfonamide derivative 2,4-OCH₃ Not provided Not available Asymmetric catalysis (theorized) -
TsDPEN 4-CH₃ 366.48 167316-27-0 Hydrogenation, NMR studies
TipsDPEN 2,4,6-triisopropyl ~570 (estimated) - High-selectivity hydrogenation
Trifluoromethyl derivative 4-CF₃ ~420 (estimated) 410096-73-0 Lewis acid catalysis
Piperidine-1-sulfonamide Piperidine ring 359.49 515172-79-9 Solubility-focused applications

Catalytic Performance

  • TsDPEN: Demonstrated efficacy in the Noyori-Ikariya hydrogenation of ketones, achieving >99% enantiomeric excess (ee) in pilot-scale syntheses .
  • TipsDPEN : Used in the asymmetric reduction of α,β-unsaturated carbonyls, with steric bulk preventing undesired side reactions .
  • Thiophene-2-sulfonamide: Enabled enantiodivergent [4+2] cycloadditions, producing both enantiomers of β-amino nitriles with 77% yield and high ee .

Physicochemical Properties

  • Melting Points : TsDPEN (127–130°C) vs. anthracene-sulfonamide derivatives (246°C, ), highlighting the impact of aromatic bulk on thermal stability .
  • Optical Activity : TsDPEN’s +29° rotation contrasts with bulkier derivatives (e.g., TipsDPEN), where rotation values are often higher due to restricted conformational freedom .

Biological Activity

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,4-dimethoxybenzene-1-sulfonamide is a compound of interest due to its potential biological activity. This compound belongs to a class of sulfonamides that are characterized by their diverse pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N2O4SC_{21}H_{22}N_2O_4S with a molecular weight of 366.48 g/mol. The structure features a sulfonamide group attached to a dimethoxybenzene moiety and an amino diphenylethyl side chain.

Structural Representation

PropertyValue
Molecular FormulaC21H22N2O4SC_{21}H_{22}N_2O_4S
Molecular Weight366.48 g/mol
CAS Number167316-27-0
SMILESC1=CC=C(C=C1)[C@@H]([C@H](C2...

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly in the context of cancer therapy and enzyme inhibition. Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation and survival pathways.

In Vitro Studies

Recent research has demonstrated that compounds structurally related to this compound exhibit significant inhibitory effects on histone deacetylases (HDACs), which are crucial for regulating gene expression and cellular functions. For instance, similar compounds have shown the ability to induce apoptosis in cancer cell lines by increasing acetylation levels of histones and promoting cell cycle arrest .

In Vivo Studies

In vivo studies involving xenograft models have indicated that these compounds can exhibit potent antitumor effects. For example, compounds with similar structural features have been shown to significantly reduce tumor growth in mouse models while exhibiting minimal toxicity to normal tissues .

Case Study 1: Anticancer Activity

A study involving a related compound demonstrated its efficacy in inhibiting the growth of human myelodysplastic syndrome cells. The compound not only induced apoptosis but also enhanced the expression of P21 and acetyl-histone H3 levels, leading to G1 cell cycle arrest .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of HDAC isoforms by compounds similar to this compound. The results showed a strong correlation between HDAC inhibition and increased apoptosis in cancer cells, suggesting a promising therapeutic avenue for future drug development .

Q & A

Q. What are the common synthetic routes for N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,4-dimethoxybenzene-1-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a chiral 1,2-diphenylethylenediamine derivative with a sulfonyl chloride under basic conditions. For example, 2,4-dimethoxybenzenesulfonyl chloride reacts with (1S,2S)-1,2-diphenylethylenediamine in the presence of a base like triethylamine (Et₃N) or pyridine to neutralize HCl byproducts . Optimization includes:

  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is used to isolate the product.

Q. Key Data :

ParameterTypical Condition
Reaction Time12–24 hours
Yield60–85%
Purity≥95% (HPLC)

Q. How is the stereochemical integrity of the (1S,2S)-configured ethylenediamine core validated during synthesis?

Chiral HPLC or polarimetry is used to confirm enantiomeric excess (e.e.). For example, Chiralpak AD-H columns with hexane/isopropanol mobile phases resolve enantiomers, while X-ray crystallography (as in ) provides definitive stereochemical confirmation by analyzing crystal packing and hydrogen-bonding networks .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the sulfonamide linkage (δ 7.5–8.0 ppm for aromatic protons) and methoxy groups (δ 3.8–4.0 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ = 465.18 m/z).
  • FT-IR : Sulfonamide S=O stretches appear at ~1150–1350 cm⁻¹ .

Advanced Research Questions

Q. How does the sulfonamide group influence biological activity in enzyme inhibition studies?

The sulfonamide moiety acts as a hydrogen-bond acceptor, enabling interactions with catalytic residues in enzymes like dihydroceramide desaturase 1 (Des1) . Modifications to the 2,4-dimethoxybenzene ring (e.g., electron-withdrawing groups) can enhance binding affinity by altering electron density. Computational docking studies (e.g., AutoDock Vina) predict binding poses, which are validated via IC₅₀ assays .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) are addressed through:

  • Co-solvent systems : Use ethanol/water mixtures to improve dissolution.
  • pH adjustment : Protonation of the amino group at acidic pH (e.g., pH 3–4) enhances aqueous solubility.
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphic forms affecting solubility .

Q. How can computational modeling predict the compound’s role in asymmetric catalysis?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in catalytic cycles. For example, the compound’s (1S,2S) configuration stabilizes ruthenium complexes in transfer hydrogenation reactions by optimizing ligand-metal orbital overlap .

Q. Case Study :

Catalyst SystemEnantioselectivity (% e.e.)Reference
RuCl(p-cymene)[(S,S)-Ts-DPEN]92% (R-configuration)

Q. What are the stability challenges under long-term storage, and how are they mitigated?

Degradation via oxidation or hydrolysis is minimized by:

  • Storage conditions : –20°C under argon in amber vials.
  • Stabilizers : Addition of 1% w/v ascorbic acid inhibits oxidation.
  • Monitoring : Regular HPLC analysis detects degradation products (>2% over 6 months) .

Q. How do structural modifications impact pharmacokinetic properties?

  • Lipophilicity : Introducing trifluoromethyl groups (logP increase from 2.1 to 3.5) enhances blood-brain barrier penetration.
  • Metabolic stability : Cytochrome P450 assays (e.g., CYP3A4) identify vulnerable sites for deuteration or fluorination to reduce clearance .

Q. What analytical methods differentiate between diastereomers or regioisomers in synthetic byproducts?

  • LC-MS/MS : MRM transitions isolate isobaric species.
  • 2D NMR : NOESY correlations distinguish spatial arrangements (e.g., axial vs. equatorial methoxy groups) .

Q. How is the compound utilized in mechanistic studies of chiral induction?

As a chiral auxiliary in asymmetric alkylation, the (1S,2S) configuration directs nucleophile attack via steric hindrance from the 2,4-dimethoxybenzene ring. Kinetic studies (Eyring plots) reveal ΔΔG‡ values of 2–3 kcal/mol favoring the desired enantiomer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.